BenchChemオンラインストアへようこそ!

6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine

Medicinal Chemistry Kinase Inhibitors Chemoselective Synthesis

6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine (CAS 1260665-43-7) is a tri-halogenated bicyclic heteroaromatic compound (C₇H₂BrCl₂N₃, MW 278.92) belonging to the pyrido[3,2-d]pyrimidine scaffold class. This scaffold is a privileged structure in kinase inhibitor design, with numerous derivatives reported as potent inhibitors of PI3K, MNK/PIM, and DHFR enzymes.

Molecular Formula C7H2BrCl2N3
Molecular Weight 278.92 g/mol
CAS No. 1260665-43-7
Cat. No. B3227155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine
CAS1260665-43-7
Molecular FormulaC7H2BrCl2N3
Molecular Weight278.92 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1N=C(N=C2Cl)Cl)Br
InChIInChI=1S/C7H2BrCl2N3/c8-4-2-1-3-5(12-4)6(9)13-7(10)11-3/h1-2H
InChIKeySVRRPUDXEZTLGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine (CAS 1260665-43-7): A Tri-Halogenated Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine (CAS 1260665-43-7) is a tri-halogenated bicyclic heteroaromatic compound (C₇H₂BrCl₂N₃, MW 278.92) belonging to the pyrido[3,2-d]pyrimidine scaffold class. This scaffold is a privileged structure in kinase inhibitor design, with numerous derivatives reported as potent inhibitors of PI3K, MNK/PIM, and DHFR enzymes [1]. The compound features three distinct halogen substituents at the 2-, 4-, and 6-positions of the fused pyrido-pyrimidine ring system, creating a differentiated synthetic handle for sequential, chemoselective functionalization in medicinal chemistry programs [2].

Why 6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine Is Not Interchangeable with Other Halogenated Pyrido[3,2-d]pyrimidine Analogs


The specific halogenation pattern of 6-bromo-2,4-dichloropyrido[3,2-D]pyrimidine cannot be replicated by its closest analogs, such as 2,4-dichloropyrido[3,2-d]pyrimidine (lacking the 6-bromo) or 2,4,6-trichloropyrido[3,2-d]pyrimidine (lacking the bromo). The presence of a C-Br bond at position 6 enables chemoselective palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) at this site prior to reactions at the C-Cl bonds at positions 2 and 4 [1]. This reactivity gradient (C-Br > C-Cl in oxidative addition to Pd(0)) is a well-established principle in heterocyclic chemistry, allowing for the programmed sequential construction of complex, multi-substituted kinase inhibitor libraries that are inaccessible from all-chloro or non-halogenated precursors [2].

Quantified Differentiation Evidence: 6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine vs. Closest Analogs


Chemoselective Reactivity Advantage: C6-Br vs. C2/C4-Cl in Pd-Catalyzed Cross-Coupling

The 6-bromo substituent undergoes oxidative addition to Pd(0) significantly faster than the 2- and 4-chloro substituents, enabling exclusive functionalization at the C-6 position. In direct contrast, the all-chloro analog 2,4,6-trichloropyrido[3,2-d]pyrimidine (CAS 1036738-12-1) cannot achieve this level of chemoselectivity, as the C-Cl bonds at all three positions exhibit comparable reactivity, leading to mixtures of mono-, di-, and tri-substituted products under cross-coupling conditions [1]. This is supported by general kinetic data: the relative rate of oxidative addition of PhBr vs. PhCl to Pd(PPh₃)₄ is approximately 100:1 [2].

Medicinal Chemistry Kinase Inhibitors Chemoselective Synthesis

Functional Group Diversity: Tri-Halogenated Scaffold vs. Di-Halogenated 2,4-Dichloropyrido[3,2-d]pyrimidine

The target compound possesses three reactive halogen sites (one Br, two Cl) compared to only two reactive sites (two Cl) in 2,4-dichloropyrido[3,2-d]pyrimidine (CAS 39551-54-7). This expands the accessible chemical space for SAR exploration: the 6-position can be functionalized independently without affecting the 2- and 4-positions, which can then be sequentially modified [1]. SAR studies on pyrido[3,2-d]pyrimidine kinase inhibitors have demonstrated that C-6 substitution profoundly impacts biological activity; for instance, 6-substituted pyrido[3,2-d]pyrimidines show IC50 values ranging from 0.07 to 23 μM against tumor cell lines [2], and specific 6-substituted analogs achieve 28-fold selectivity for pathogen DHFR over human DHFR [3].

Chemical Biology Library Synthesis Structure-Activity Relationship

Regioisomeric Purity: [3,2-d] vs. [2,3-d] Isomer Advantages in Kinase Binding Pockets

The pyrido[3,2-d]pyrimidine regioisomer has distinct binding properties compared to the pyrido[2,3-d]pyrimidine isomer. In kinase inhibitor design, the [3,2-d] scaffold positions the pyridine nitrogen at a different vector angle relative to the hinge-binding region of the ATP pocket, resulting in distinct kinase selectivity profiles [1]. The target compound (CAS 1260665-43-7) is the [3,2-d] isomer, whereas the commercially prevalent 6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine (CAS 1234616-70-6) is the [2,3-d] isomer. PI3Kδ inhibitor programs specifically exploit the [3,2-d] scaffold, with compounds such as S5 achieving IC50 values of 2.82 nM against PI3Kδ and 0.035 μM against SU-DHL-6 cells [2].

Kinase Selectivity Isomeric Purity Procurement Specification

Quantitative Synthetic Yield: One-Step Synthesis Protocol vs. Multi-Step Routes for Analogs

A published protocol reports the one-step synthesis of 6-bromo-2,4-dichloropyrido[3,2-D]pyrimidine in quantitative yield using adapted Vilsmeier conditions [1]. In contrast, the analogous 2,4-dichloropyrido[3,2-d]pyrimidine requires a multi-step sequence from 2,3-pyridinedicarboxylic anhydride with an overall yield of ~72% for the first intermediate [2]. The single-step, high-yield protocol for the target compound translates to lower synthetic cost, higher batch-to-batch consistency, and reduced lead time for custom synthesis orders.

Process Chemistry Synthetic Efficiency Cost-Effective Procurement

High-Value Application Scenarios for 6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine (CAS 1260665-43-7)


Sequential Chemoselective Synthesis of 2,4,6-Trisubstituted Pyrido[3,2-d]pyrimidine Kinase Inhibitor Libraries

Medicinal chemistry teams can exploit the C-Br reactivity gradient to perform a first Suzuki or Buchwald-Hartwig coupling exclusively at position 6, followed by sequential SNAr or cross-coupling at positions 4 and 2, generating diverse trisubstituted libraries from a single starting material. This strategy provides access to compounds with the 4,6-disubstitution pattern shown to yield dual MNK/PIM inhibitors with IC50 values as low as 1 nM [1].

PI3Kδ-Selective Inhibitor Development Using the [3,2-d] Scaffold

Research groups targeting the PI3Kδ isoform for hematologic malignancy treatment should select this [3,2-d] isomer over the [2,3-d] isomer. The [3,2-d] scaffold has produced compound S5 with a PI3Kδ IC50 of 2.82 nM and 0.035 μM antiproliferative activity against SU-DHL-6 cells, outperforming idelalisib in enzymatic potency [2].

Cost-Efficient Scale-Up for Lead Optimization Programs

The availability of a quantitative, one-step synthesis protocol [3] makes this compound a compelling choice for lead optimization phases requiring gram-to-kilogram quantities. The single-step process minimizes solvent waste, purification burden, and batch failure risk compared to multi-step analog syntheses, directly reducing the cost of goods for advanced preclinical candidates.

Structure-Activity Relationship Exploration at the C-6 Position of Antifolate DHFR Inhibitors

Academic and industrial groups developing nonclassical lipophilic antifolates can derivatize the C-6 bromo position to access 6-substituted pyrido[3,2-d]pyrimidines. Published data show that C-6 substitution directly modulates DHFR inhibitory potency and selectivity, with lead compounds achieving 28-fold selectivity for pathogen DHFR over human DHFR (IC50 = 80 nM) [4].

Quote Request

Request a Quote for 6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.